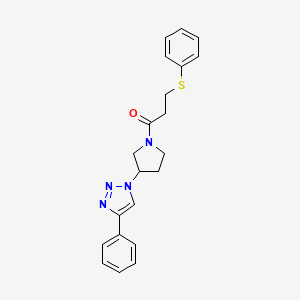

1-(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)-3-(苯硫基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel molecule that appears to be related to various triazole derivatives which have been synthesized and studied for their potential biological activities and structural properties. Triazole derivatives are known for their diverse pharmacological properties and are components of several compounds with significant biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. This method is highly efficient and can be performed under mild conditions, providing good to excellent yields . The synthesis of 1,2,4-triazolo[1,5-a]pyridines, for example, has been achieved through a metal-free oxidative N-N bond formation, which is a novel strategy for constructing the triazole skeleton . Similarly, the synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives has been reported, starting from 2-hydroxynicotinic acid and involving a propargylation step followed by a click cycloaddition reaction .

Molecular Structure Analysis

The molecular structure and crystallization behavior of triazole derivatives can be influenced by various functional groups attached to the core structure. The crystal structures of several triazole derivatives have been characterized, revealing consistent intermolecular contacts and packing arrangements. These structural features are crucial for the stability of the crystal structures and can be influenced by the presence of different substituents .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, depending on their functional groups. For instance, pyrrole derivatives have been synthesized through reactions involving phenyl thiourea, guanidine carbonate, urea, and thiourea, followed by cyclization with sulfur and iodine to yield phenothiazine-substituted pyrroles . These reactions demonstrate the versatility of triazole and pyrrole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. Factors such as intermolecular contacts, packing efficiency, and the presence of strong hydrogen-bonding groups can affect the melting points and stability of these compounds. The introduction of different functional groups can lead to a variety of supramolecular structures, which can be analyzed to understand their crystallization behavior and physical properties .

科学研究应用

合成和表征

- 包括三唑在内的杂环化合物的合成新途径的发展证明了这些分子在构建复杂结构方面的多功能性。例如,通过苯碘双(三氟乙酸盐)介导的分子内环化合成生物学上重要的1,2,4-三唑并[1,5-a]吡啶,重点介绍了一种通过直接无金属氧化N-N键形成来构建三唑骨架的方法,该方法具有高产率和短反应时间(郑子生等,2014)。

催化

- 三唑基配体已用于催化应用中,例如1,2,3-三唑基有机硫/-硒配体的半夹心钌(II)配合物。这些配合物表现出醇类的催化氧化和酮类的转移氢化,展示了三唑氮配位对催化效率的影响(法里哈·萨利姆等,2013)。

结构分析

- 结合吡咯、1,2,4-三唑和吲哚单元的5-R-4-苯基-1,2,4-三唑-3-硫醇衍生物的结构和性质研究,强调了寻找具有生物活性的物质。合成优化和性质研究导致的化合物显示出影响间变性淋巴瘤、环氧合酶-2和羊毛甾醇-14-α-脱甲基酶激酶活性的潜力(A. S. Hotsulia,2019)。

光物理性质

- 对具有三唑配体的金属配合物的发光性质的研究,如具有轴向配位的1,2,3-三唑配体的发光三羰基铼配合物的合成和表征,揭示了它们的电子结构、发光寿命以及在发光器件中的潜在应用(巴尔金德·S·乌帕尔等,2011)。

属性

IUPAC Name |

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(12-14-27-19-9-5-2-6-10-19)24-13-11-18(15-24)25-16-20(22-23-25)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRXJXKSPYUAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)

![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)